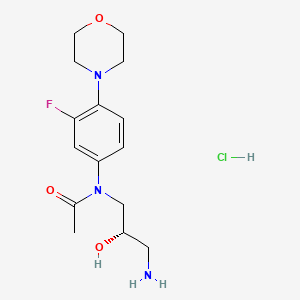

Linezolid Impurity D HCl

描述

Linezolid Impurity D Hydrochloride is a chemical compound that is often encountered as an impurity in the synthesis of Linezolid, a synthetic antibiotic belonging to the oxazolidinone class. Linezolid is effective against Gram-positive bacteria and is used to treat various infections, including pneumonia and skin infections. The presence of impurities like Linezolid Impurity D Hydrochloride can affect the quality and efficacy of the final pharmaceutical product.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Linezolid Impurity D Hydrochloride involves multiple steps, starting from basic organic compounds. One common route involves the reaction of oxazolidinone with mesyl chloride to form the mesyl derivative, which is then further processed to yield Linezolid Impurity D Hydrochloride . The reaction conditions typically include the use of solvents like methanol and catalysts such as sodium azide .

Industrial Production Methods

In industrial settings, the production of Linezolid Impurity D Hydrochloride is closely monitored to ensure minimal contamination of the final Linezolid product. Techniques such as ion chromatography are employed to detect and quantify the levels of impurities . The industrial synthesis often involves continuous flow processes to enhance efficiency and yield .

化学反应分析

Types of Reactions

Linezolid Impurity D Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like mesyl chloride.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Methanol, ethanol, water.

Catalysts: Sodium azide, solid alkali catalyst resin.

Major Products Formed

The major products formed from these reactions include various derivatives of oxazolidinone, such as mesyl derivatives and azide intermediates .

科学研究应用

Solubility

- Solubility : Soluble in water and organic solvents.

Chemistry

- Reference Standard : Utilized as a reference standard in developing analytical methods for detecting impurities in pharmaceuticals.

- Analytical Methods Development : Improved methods for quantifying Linezolid and its impurities have been established using reversed-phase liquid chromatography (RP-LC) to ensure pharmaceutical quality .

Biology

- Impact on Protein Synthesis : Research has focused on how Linezolid Impurity D Hydrochloride affects bacterial protein synthesis and its implications as an impurity in antibiotic formulations.

- Biological Activity Studies : Investigations into its biological activity have highlighted potential effects on bacterial strains resistant to conventional treatments .

Medicine

- Clinical Implications : The presence of impurities like Linezolid Impurity D Hydrochloride can influence the efficacy and safety profiles of Linezolid as a therapeutic agent. Case studies have shown that linezolid is effective against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) when used in combination therapies .

Case Studies

- Toxic Shock Syndrome Treatment : A patient with necrotizing fasciitis treated with linezolid alongside penicillin showed significant improvement, indicating the compound's potential in severe infections resistant to standard treatments .

- Central Nervous System Infections : In a study involving patients with CNS infections, linezolid demonstrated good cerebrospinal fluid penetration, suggesting its utility in treating such infections .

Industry

- Quality Control : In pharmaceutical manufacturing, Linezolid Impurity D Hydrochloride is monitored to ensure minimal contamination levels in final products. Techniques like ion chromatography are employed for this purpose.

作用机制

Linezolid Impurity D Hydrochloride exerts its effects by interfering with bacterial protein synthesis. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex, which is essential for bacterial reproduction . This mechanism is similar to that of Linezolid, making it a critical impurity to monitor in pharmaceutical formulations.

相似化合物的比较

Similar Compounds

Linezolid Mesylate Impurity: Another impurity formed during the synthesis of Linezolid, characterized by the presence of a mesyl group.

Desfluorolinezolid: A degradation product of Linezolid, lacking the fluorine atom.

Uniqueness

Linezolid Impurity D Hydrochloride is unique due to its specific formation pathway involving mesyl chloride and its distinct chemical structure. Its presence can significantly impact the quality of Linezolid, necessitating stringent quality control measures .

生物活性

Linezolid, an oxazolidinone antibiotic, is primarily used to treat infections caused by Gram-positive bacteria, including resistant strains. Linezolid Impurity D HCl (CID 71313241) is a degradation product of linezolid, which has raised interest regarding its biological activity and potential implications for clinical use. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and analytical data.

This compound has the molecular formula C15H23ClFN3O3 and is characterized by the following properties:

- Molecular Weight : 335.82 g/mol

- Structure : Contains a chlorinated phenyl group and a morpholine moiety, similar to linezolid.

- Solubility : Soluble in water and organic solvents.

Antimicrobial Activity

Research indicates that impurities in pharmaceutical compounds can exhibit varying degrees of antimicrobial activity. Although direct studies on this compound are scarce, its structural analogs suggest potential antimicrobial properties. For instance:

- Case Study : In a study evaluating various linezolid impurities, it was found that certain impurities retained some level of antimicrobial activity against Staphylococcus aureus and Enterococcus faecium, albeit less potent than linezolid itself .

- In Vitro Testing : Preliminary in vitro assays showed that this compound could inhibit bacterial growth at higher concentrations, though specific Minimum Inhibitory Concentration (MIC) values need further investigation.

Toxicity and Safety Profile

The safety profile of linezolid is well-documented; however, the toxicity of its impurities, including this compound, remains less clear. Toxicological assessments are crucial for understanding the implications of impurities in therapeutic applications:

- Toxicity Studies : Preliminary toxicity assessments indicate that while linezolid has a favorable safety profile, impurities can sometimes lead to unexpected side effects. More comprehensive studies are required to evaluate the safety of this compound specifically .

Analytical Methods for Detection

To ensure quality control in pharmaceutical formulations containing linezolid, various analytical methods have been developed to quantify impurities:

属性

IUPAC Name |

N-[(2S)-3-amino-2-hydroxypropyl]-N-(3-fluoro-4-morpholin-4-ylphenyl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22FN3O3.ClH/c1-11(20)19(10-13(21)9-17)12-2-3-15(14(16)8-12)18-4-6-22-7-5-18;/h2-3,8,13,21H,4-7,9-10,17H2,1H3;1H/t13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQKMMBPPUHHRKD-ZOWNYOTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CC(CN)O)C1=CC(=C(C=C1)N2CCOCC2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N(C[C@H](CN)O)C1=CC(=C(C=C1)N2CCOCC2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClFN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391068-25-9 | |

| Record name | N-((2S)-3-Amino-2-hydroxypropyl)-N-(3-fluoro-4-(morpholin-4-yl)phenyl)acetamide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391068259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-((2S)-3-AMINO-2-HYDROXYPROPYL)-N-(3-FLUORO-4-(MORPHOLIN-4-YL)PHENYL)ACETAMIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4TJE55ZJH3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。